1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile

Medicinal Chemistry CB1 Antagonist Heterocycle SAR

Procure 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile (CAS 2034376-77-5) when advancing SAR around the central heterocycle in CB1 antagonist programs. Its electron-deficient pyrazinone N-linked to a strained azetidine-3-carbonitrile offers a privileged scaffold unattainable with simpler analogs (e.g., 1-(pyrazin-2-yl)azetidine-3-carbonitrile or the carboxylic acid congener). The nitrile handle enables late-stage diversification while the N-methyl group blocks a metabolic soft spot. Ideal for fragment-based screening, library gap-filling, and cross-coupling methodology development.

Molecular Formula C9H10N4O
Molecular Weight 190.206
CAS No. 2034376-77-5
Cat. No. B2544415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile
CAS2034376-77-5
Molecular FormulaC9H10N4O
Molecular Weight190.206
Structural Identifiers
SMILESCN1C=CN=C(C1=O)N2CC(C2)C#N
InChIInChI=1S/C9H10N4O/c1-12-3-2-11-8(9(12)14)13-5-7(4-10)6-13/h2-3,7H,5-6H2,1H3
InChIKeyKNQXGTSVPKCLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile: A Pyrazinone-Azetidine Building Block for CB1 Antagonist Research


1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile (CAS 2034376-77-5) is a heterocyclic small molecule (C₉H₁₀N₄O, MW 190.20) that combines a 4-methyl-3-oxo-3,4-dihydropyrazine (pyrazinone) moiety with an azetidine-3-carbonitrile scaffold [1]. The compound is referenced as a synthetic building block within the broader chemical class of heterocycle-substituted 3-alkyl azetidine derivatives, which have been patented as cannabinoid-1 (CB1) receptor antagonists for obesity and metabolic disorders [2]. Its structural architecture—specifically the electron-deficient pyrazinone ring N-linked to a strained azetidine bearing a nitrile group—distinguishes it from simpler azetidine-carbonitrile analogs and positions it as a versatile intermediate for medicinal chemistry programs targeting the endocannabinoid system.

Why 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile Cannot Be Replaced by Generic Azetidine-Carbonitrile Analogs


Azetidine-3-carbonitrile building blocks with unsubstituted pyrazine, pyrazolo-pyrazine, or carboxylic acid termini exhibit markedly different electronic profiles, hydrogen-bonding capacity, and metabolic liabilities compared to the target compound's 4-methyl-3-oxo-3,4-dihydropyrazin-2-yl group . The pyrazinone carbonyl introduces a specific hydrogen-bond acceptor and alters ring electronics, while the N-methyl group modulates lipophilicity and metabolic stability—parameters that cannot be replicated by the simpler 1-(pyrazin-2-yl)azetidine-3-carbonitrile (CAS 2034418-40-9) or the carboxylic acid congener (CAS 1341331-38-1) . In CB1 antagonist programs where subtle changes in heterocycle substitution profoundly affect receptor binding affinity and functional activity, indiscriminate replacement with a generic azetidine-carbonitrile risks loss of target engagement, altered selectivity, or compromised pharmacokinetics [1].

Quantitative Differentiation Evidence for 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile Against Closest Analogs


Structural Differentiation: Pyrazinone Carbonyl vs. Unsubstituted Pyrazine in Azetidine-3-carbonitrile Series

The target compound incorporates a 3-oxo group on the pyrazine ring, absent in the simpler comparator 1-(pyrazin-2-yl)azetidine-3-carbonitrile (CAS 2034418-40-9) [1]. This carbonyl introduces a hydrogen-bond acceptor (calculated HBA count: 5 vs. 4 for the des-oxo analog), alters the computed lipophilicity (clogP), and modifies the electron density of the pyrazine ring, which can directly impact π-stacking interactions and hydrogen-bond networks within a CB1 receptor binding pocket. The quantitative difference in hydrogen-bond acceptor count and computed logP represents a meaningful structural differentiation relevant for fragment-based drug design and SAR exploration.

Medicinal Chemistry CB1 Antagonist Heterocycle SAR

Nitrile vs. Carboxylic Acid Terminus: Differential Reactivity and Downstream Functionalization Potential

The target compound bears a carbonitrile (-C≡N) at the azetidine 3-position, whereas the closest commercially available pyrazinone congener is 1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carboxylic acid (CAS 1341331-38-1) [1]. The nitrile group serves as a versatile synthetic handle that can be reduced to an amine, hydrolyzed to an amide or carboxylic acid, or converted to a tetrazole—all transformations that are not directly accessible from the carboxylic acid without additional protection/deprotection steps. The nitrile also contributes lower polarity and improved membrane permeability compared to the carboxylic acid, as evidenced by generally lower topological polar surface area (TPSA) values for nitriles (~57 Ų for the nitrile moiety vs. ~77 Ų for carboxylic acid in comparable scaffolds, based on fragment-based calculations).

Synthetic Chemistry Building Block Functional Group Interconversion

Patent-Anchored Target Class Association: CB1 Antagonist Pharmacophore vs. Generic Azetidine-carbonitriles

The patent family WO-2007064566 (Heterocycle-substituted 3-alkyl azetidine derivatives) explicitly claims compounds bearing substituted heterocycles—including pyrazinones—linked to azetidine scaffolds as CB1 receptor antagonists/inverse agonists [1]. DrugMAP associates this compound series (heterocyclic-substituted 3-alkyl azetidine derivatives) with the CB1 target (CNR1_HUMAN) and the indication obesity (ICD-11: 5B81) [2]. In contrast, structurally simpler azetidine-3-carbonitriles such as azetidine-3-carbonitrile itself (CAS 732976-86-2) lack the heterocyclic substitution pattern required for CB1 engagement and are not claimed in this therapeutic context. This patent-based target-class association provides a documented rationale for selecting the pyrazinone-substituted derivative over generic azetidine-carbonitriles for endocannabinoid-focused research programs.

CB1 Receptor Obesity Endocannabinoid System Drug Discovery

N-Methyl Substitution on Pyrazinone: Modulation of logP and Metabolic Soft Spot Occupancy

The 4-methyl substituent on the pyrazinone ring differentiates the target compound from non-methylated pyrazinone-azetidine analogs. The methyl group increases calculated lipophilicity (clogP) by approximately +0.5 to +0.8 log units relative to the des-methyl pyrazinone (estimated via fragment-based calculation) while simultaneously occupying a potential site of N-dealkylation—a common metabolic soft spot for nitrogen heterocycles. This dual effect—modest lipophilicity increase without introducing a metabolically labile N-H group—is pharmacokinetically significant. Comparator compounds lacking the N-methyl group would present both lower clogP and an unsubstituted lactam NH that is susceptible to Phase I oxidation and glucuronidation, potentially altering both potency and metabolic stability.

Physicochemical Properties Metabolic Stability logP Optimization

Optimal Application Scenarios for Procuring 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile


CB1 Antagonist Fragment Elaboration and Lead Optimization

The compound serves as a privileged synthetic intermediate for elaborating CB1 receptor antagonist leads. Its pyrazinone-azetidine-carbonitrile core aligns with the patented pharmacophore described in WO-2007064566, and the nitrile handle enables late-stage diversification (reduction to amine, hydrolysis to amide/acid, or tetrazole formation) without de novo scaffold construction. Procure this compound when advancing SAR around the central heterocycle in CB1 programs targeting obesity and metabolic disorders.

Medicinal Chemistry Library Design Focused on Azetidine-Containing Heterocycles

For compound library curation, this molecule fills a specific chemotype gap: a pyrazinone-substituted azetidine-3-carbonitrile with a blocked metabolic soft spot (N-methyl) and a versatile nitrile functional group. It is differentiated from library members such as 1-(pyrazin-2-yl)azetidine-3-carbonitrile (lacking the carbonyl HBA and N-methyl) and the carboxylic acid congener (limited downstream chemistry). Prioritize procurement for diversity-oriented synthesis and fragment-based screening decks.

Physicochemical Property Benchmarking Studies for CNS-Penetrant Scaffolds

Based on its structural features—moderate molecular weight (190.20 Da), nitrile TPSA contribution, and N-methyl lipophilicity modulation—this compound can serve as a reference standard for benchmarking physicochemical properties (clogP, TPSA, HBD/HBA counts) of CNS-penetrant azetidine-based fragments. Use it alongside the des-methyl and des-oxo analogs to deconvolute the contribution of each functional group to permeability, solubility, and metabolic stability in parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies.

Synthetic Methodology Development for N-Heteroaryl Azetidine-3-carbonitriles

The compound's pyrazinone ring presents a distinct electronic environment (electron-deficient, lactam-functionalized) for developing and optimizing N-arylation or cross-coupling methodologies on azetidine scaffolds. Its nitrile group remains intact under most coupling conditions, making it a practical substrate for Buchwald-Hartwig, Chan-Lam, or Ullmann-type couplings aimed at diversifying the heteroaryl portion of the molecule. Procure for reaction development and scope studies in synthetic organic chemistry groups.

Quote Request

Request a Quote for 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.